molecular formula C20H18N2O4 B11289653 9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11289653
M. Wt: 350.4 g/mol
InChI Key: IILDQKBMOCOSIM-UHFFFAOYSA-N
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Description

9-Ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both chromene and pyrimidine moieties, contributes to its wide range of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form a chromene intermediate. This intermediate is then reacted with guanidine to form the pyrimidine ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

9-Ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and inhibit apoptosis by reducing the expression of apoptosis markers such as cleaved caspase-3. These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrido[2,3-d]pyrimidine: Studied for its antimicrobial and antiviral activities.

    Triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.

Uniqueness

9-Ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its combined chromene and pyrimidine structure, which imparts a wide range of biological activities. Its ability to inhibit multiple pathways involved in inflammation and apoptosis makes it a promising candidate for the treatment of neurodegenerative diseases and other inflammatory conditions.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

9-ethoxy-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H18N2O4/c1-3-25-16-9-5-6-12-11-15-19(23)21-18(22-20(15)26-17(12)16)13-7-4-8-14(10-13)24-2/h4-10H,3,11H2,1-2H3,(H,21,22,23)

InChI Key

IILDQKBMOCOSIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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